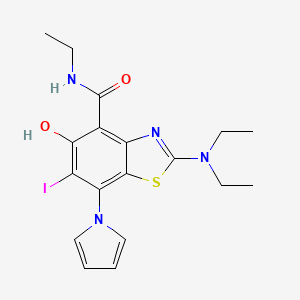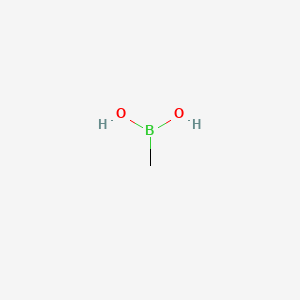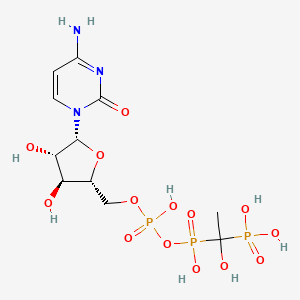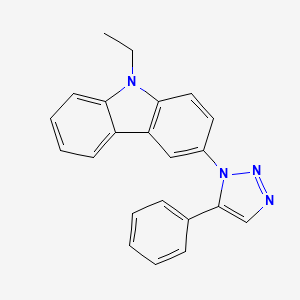
FAA1 agonist-1
Übersicht
Beschreibung
FAA1 agonist-1 is a potent free fatty acid receptor 1 (FFA1/ GPR40) agonist . It is an acyl-CoA synthetase (ACS) that catalyzes the thioestrification of fatty acids with coenzyme A, thus producing activated intermediates, acyl-CoAs . These are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .
Chemical Reactions Analysis
FAA1 agonist-1 is involved in the activation of fatty acids, producing acyl-CoAs . These acyl-CoAs are key participants in various biochemical processes, including lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .
Physical And Chemical Properties Analysis
FAA1 agonist-1 is a solid substance . It has a molecular weight of 416.872 . It is soluble in DMSO at 160 mg/mL, requiring ultrasonic and warming .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Action
FAA1 agonist-1 has been found to exhibit anticonvulsant action with modulation on GABA-A Receptor in mice . It was effective in controlling seizures triggered by pentylenetetrazole (PTZ), a chemical convulsant used to induce epilepsy-like seizures .
Autophagosome Biogenesis
FAA1 agonist-1 plays a role in autophagosome biogenesis . It is recruited to Atg9 vesicles by directly binding to negatively charged membranes with a preference for phosphoinositides such as PI3P and PI4P . This suggests a positive feedback loop coupling phagophore nucleation and expansion to lipid synthesis .
Fatty Acid Activation
FAA1 agonist-1 is involved in fatty acid activation . It is an enzyme that activates fatty acids and its direct interaction with the membrane is required for its recruitment to phagophores .
Wirkmechanismus
Target of Action
FAA1 agonist-1, also known as GPR40 agonist 4, primarily targets two receptors: FAA1 and GPR40 . FAA1, an enzyme activating fatty acids, is recruited to Atg9 vesicles . GPR40, also known as free fatty acid receptor 1, is a G-protein-coupled receptor predominantly expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .
Mode of Action
FAA1 agonist-1 interacts with its targets in a unique way. For FAA1, the agonist binds directly to negatively charged membranes with a preference for phosphoinositides such as PI3P and PI4P . This interaction is crucial for its recruitment to phagophores .
For GPR40, the agonist enhances insulin secretion in a glucose-dependent manner . It signals predominantly through Gαq/11, leading to an increase in intracellular calcium and activation of phospholipases, resulting in increased insulin secretion .
Biochemical Pathways
The activation of FAA1 by the agonist promotes a positive feedback loop coupling phagophore nucleation and expansion to lipid synthesis . This process is crucial for autophagy, a stress response pathway that mediates the degradation of cellular material within lysosomes .
In the case of GPR40, the agonist’s activation leads to the formation of IP3 and an increase in intracellular calcium . This results in enhanced insulin secretion and improved glucose control .
Pharmacokinetics
It is known that the physiological localization of faa1 is key for its efficient catalysis and promotes phagophore expansion . For GPR40 agonists, they have been shown to be rapidly absorbed with a half-life of around 28-30 hours, with clearance primarily through glucuronidation in the liver .
Result of Action
The activation of FAA1 by the agonist promotes autophagosome biogenesis, a crucial process for cellular homeostasis . For GPR40, the agonist enhances insulin secretion, leading to improved glucose control . This can be particularly beneficial in the management of type 2 diabetes.
Action Environment
Environmental factors such as diet can influence the action of FAA1 and GPR40 agonists. For instance, the consumption of large amounts of dietary fats is a significant environmental factor contributing to the development of obesity and metabolic disorders . The activation of GPR40 by fatty acids after meal ingestion induces the secretion of incretins in the gut, which control appetite and glucose metabolism . Therefore, dietary habits can significantly influence the efficacy and stability of these agonists.
Eigenschaften
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZZALZTNOYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FAA1 agonist-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





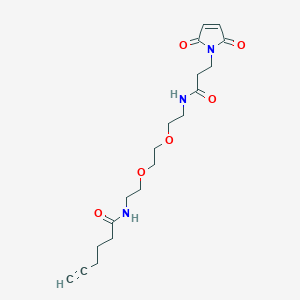
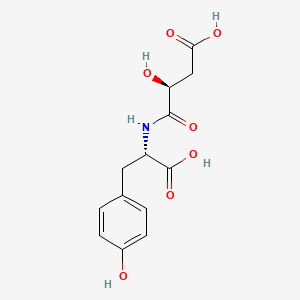



![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)
